3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid
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Overview
Description
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol It is characterized by the presence of a trifluoromethyl group attached to a hydroxyethyl side chain on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the hydroxyethyl group onto the benzene ring. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with a trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Formation of 3-(2,2,2-Trifluoro-1-carboxyethyl)benzoic acid.
Reduction: Formation of 3-(2,2,2-Trifluoroethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the hydroxyethyl group.
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid: Similar structure but with the hydroxyethyl group in a different position.
Uniqueness
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a hydroxyethyl substituent. These characteristics enhance its lipophilicity and potential biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H7F3O3
- Molecular Weight : 234.17 g/mol
The trifluoromethyl group (−CF3) significantly influences the compound's physical properties, enhancing its ability to penetrate biological membranes due to increased lipophilicity. The hydroxyethyl group (−CH2CH2OH) allows for hydrogen bonding with biological macromolecules, potentially influencing their activity.
The mechanism of action of this compound involves several key interactions:
- Membrane Penetration : The lipophilic nature of the trifluoromethyl group facilitates the compound's ability to cross lipid membranes effectively.
- Enzyme Interaction : The hydroxyethyl group can form hydrogen bonds with target proteins and enzymes, modulating their function. This interaction is crucial for the compound's potential as an enzyme inhibitor.
- Receptor Modulation : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory pathways, although detailed pharmacological profiles are still under investigation.
In Vitro Studies
Studies have demonstrated that this compound exhibits notable biological activities:
- Cyclooxygenase Inhibition : Initial screenings indicate that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is associated with analgesic and anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 0.04 to 0.46 μM for COX-2 inhibition .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | IC50 Values (μM) |
---|---|---|
COX-1 Inhibition | Moderate inhibition | 4.15 - 18.80 |
COX-2 Inhibition | Significant inhibition | 0.04 - 0.46 |
Analgesic Activity | Up to 51% protection | N/A |
Anti-inflammatory | Reduction in edema | N/A |
Case Study 1: Analgesic and Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant anti-inflammatory activity. The compounds showed up to 86% inhibition of edema after three hours compared to controls . This suggests that the compound could be developed as a therapeutic agent for pain management.
Case Study 2: Interaction with Biological Molecules
Research into the interactions of methyl derivatives of this compound indicates potential antimicrobial properties. These derivatives exhibited activity against various bacterial strains in preliminary assays, suggesting broader therapeutic applications beyond inflammation .
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4,7,13H,(H,14,15) |
InChI Key |
NJMNOIZJNOZPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)O |
Origin of Product |
United States |
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